molecular formula C14H15BrN2O2 B187596 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione CAS No. 13129-71-0

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione

Cat. No. B187596
CAS RN: 13129-71-0
M. Wt: 323.18 g/mol
InChI Key: CBXXNBZEJGJYIX-UHFFFAOYSA-N
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Description

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is a chemical compound with the empirical formula C9H6BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has been achieved using alkylation reactions under conditions of phase transfer catalysis. This is then subjected to cycloaddition reactions involving 1,3-dipoles . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is almost planar, with the non-H atoms having a mean deviation from planarity of 0.024 A .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives include alkylation reactions under conditions of phase transfer catalysis and cycloaddition reactions involving 1,3-dipoles .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution and simulation studies of enantiomers related to 5-bromo derivatives have been explored, focusing on chiral resolution mechanisms. One study highlighted the use of a Chiralpak IA column for the enantiomeric resolution of four enantiomers of a closely related compound, revealing the importance of hydrogen bonding and π–π interactions in chiral separation processes. This method could potentially be applied to the enantiomeric resolution of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione and similar compounds in unknown matrices (Ali et al., 2016).

Antimicrobial and Anti-HIV Activity

A significant application of isatin derivatives, including 5-Bromo variants, is in the development of antimicrobial and anti-HIV agents. Research on Schiff and Mannich bases of isatin and its derivatives has shown promising antimicrobial and anti-HIV activity. One study demonstrated that certain derivatives exhibit favorable antimicrobial activities against various pathogenic bacteria and fungi, as well as anti-HIV activity against the replication of HIV-1 in cell cultures (Pandeya et al., 2000).

Anticancer Potential

The anticancer potential of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives has been a focus of research, with studies showing that these compounds possess cytotoxic activity against various cancer cell lines. For instance, new thiazacridine agents including a derivative with structural similarities have been synthesized and evaluated for antitumor activity, revealing promising cytotoxic and selective effects against cancer cells without affecting normal cells (Chagas et al., 2017).

Future Directions

The future directions for the study of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione could involve further investigation into its biological activities, potential therapeutic applications, and the development of novel methods of synthesis .

properties

IUPAC Name

5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-10-4-5-12-11(8-10)13(18)14(19)17(12)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXXNBZEJGJYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367968
Record name 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione

CAS RN

13129-71-0
Record name 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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